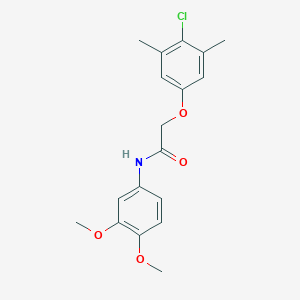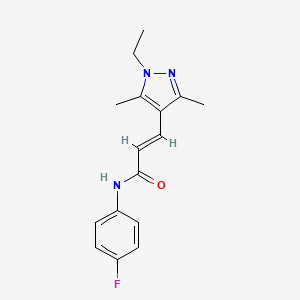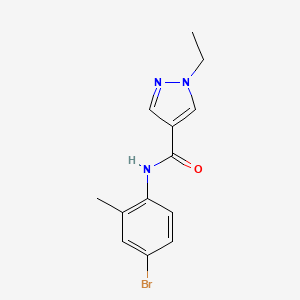
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide, also known as PD173074, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications in cancer treatment. PD173074 is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase, which plays a crucial role in cancer cell proliferation and survival.
Mecanismo De Acción
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide exerts its anti-cancer effects by selectively inhibiting the activity of FGFR tyrosine kinase, which is overexpressed in many types of cancer cells. FGFR signaling plays a crucial role in cancer cell proliferation, survival, and angiogenesis. By inhibiting FGFR activity, this compound disrupts these processes and induces cancer cell death.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-cancer effects in vitro and in vivo. In cell-based assays, this compound inhibits the proliferation and survival of cancer cells in a dose-dependent manner. In animal models of cancer, this compound has been shown to inhibit tumor growth and metastasis, and to enhance the efficacy of chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide is a potent and selective inhibitor of FGFR tyrosine kinase, making it a valuable tool for studying the role of FGFR signaling in cancer biology. However, this compound has some limitations for use in lab experiments. It is a small molecule inhibitor that requires careful optimization of dosing and delivery to achieve optimal efficacy. Additionally, this compound may have off-target effects on other kinases, which can complicate interpretation of experimental results.
Direcciones Futuras
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide has shown promising results in preclinical studies, and there is growing interest in its potential therapeutic applications in cancer treatment. Future research directions for this compound include:
1. Clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
2. Development of novel drug delivery strategies to optimize the pharmacokinetics and tissue distribution of this compound.
3. Investigation of the role of FGFR signaling in other diseases, such as cardiovascular and metabolic disorders.
4. Identification of biomarkers that can predict the response to this compound and guide patient selection for therapy.
5. Exploration of combination therapies that can enhance the anti-cancer effects of this compound.
Métodos De Síntesis
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 3,5-dimethyl-4-chlorophenol with 3,4-dimethoxyaniline to form an intermediate, which is then reacted with chloroacetyl chloride to yield the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. FGFR signaling has been implicated in the development and progression of various types of cancer, including breast, lung, prostate, and bladder cancer. This compound has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-11-7-14(8-12(2)18(11)19)24-10-17(21)20-13-5-6-15(22-3)16(9-13)23-4/h5-9H,10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUBCRTYCKFCAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975643 |
Source


|
| Record name | 2-(4-Chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6023-13-8 |
Source


|
| Record name | 2-(4-Chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chlorophenyl)-N-isobutyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5730996.png)

![2-[(2-bromobenzyl)thio]-N-phenylacetamide](/img/structure/B5731012.png)



![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5731033.png)
![3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carbonitrile](/img/structure/B5731034.png)



![1-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine](/img/structure/B5731060.png)

